molecular formula C9H9BrO B586869 2-Bromo-4'-methylacetophenone-d3 CAS No. 959605-55-1

2-Bromo-4'-methylacetophenone-d3

Cat. No.: B586869
CAS No.: 959605-55-1
M. Wt: 216.092
InChI Key: KRVGXFREOJHJAX-FIBGUPNXSA-N
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Description

2-Bromo-4’-methylacetophenone is an α-bromoketone . It appears as a white to light yellow crystal powder . It has been used in the general fluorous thiol quenching method and also in the preparation of hydroxyquinolinone and N-derivatized carboxamides .


Synthesis Analysis

2-Bromo-4’-methylacetophenone has been utilized in the synthesis of many heterocyclic compounds . It has been used in the general fluorous thiol quenching method . It was also used in the preparation of hydroxyquinolinone and N-derivatized carboxamides .


Molecular Structure Analysis

The molecular formula of 2-Bromo-4’-methylacetophenone is C9H9BrO . The molecular weight is approximately 213.07 g/mol . The SMILES string representation is Cc1ccc(cc1)C(=O)CBr .


Chemical Reactions Analysis

2-Bromo-4’-methylacetophenone is an α-bromoketone . It has been used in the general fluorous thiol quenching method . It was also used in the preparation of hydroxyquinolinone and N-derivatized carboxamides .


Physical and Chemical Properties Analysis

2-Bromo-4’-methylacetophenone appears as a white to light yellow crystal powder . It has a melting point of 45-49 °C and a boiling point of 105 °C/0.1 mmHg . It is sparingly soluble in water but exhibits good solubility in various organic solvents such as ethanol, acetone, and chloroform .

Scientific Research Applications

Synthesis and Ligand Formation

2-Bromo-4'-methylacetophenone serves as a precursor in the synthesis of complex organic compounds and ligands. It is involved in the preparation of β-hydroxydithiocinnamic acid derivatives which act as ligands, forming 1,1-ethenedithiolato and O,S-chelate complexes with various metals like Pt(II), Pd(II), and Ni(II). These complexes have been characterized using a variety of spectroscopic techniques, indicating the compound's utility in the development of coordination chemistry (Schubert, Görls, & Weigand, 2007).

Computational Studies and Reaction Mechanisms

2-Bromo-4'-methylacetophenone is also the subject of computational chemistry studies to understand its reactivity and interaction with other molecules. For instance, its nucleophilic substitution reactions with imidazole and various derivatives have been explored computationally, providing insights into reaction mechanisms and molecular properties through Density Functional Theory (DFT) calculations (Erdogan & Erdoğan, 2019).

Structural and Spectroscopic Analysis

In the field of crystallography and material science, derivatives of 2-Bromo-4'-methylacetophenone are analyzed to understand the interplay of weak intermolecular interactions within crystal structures. These studies involve X-ray powder diffraction along with Hirshfeld surface analysis, contributing to the knowledge of solid-state chemistry and molecular architecture (Chattopadhyay et al., 2012).

Safety and Hazards

2-Bromo-4’-methylacetophenone is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

Future Directions

2-Bromo-4’-methylacetophenone holds potential in various fields, including pharmaceuticals and organic synthesis. Its use as a starting material in the synthesis of various heterocycles is being explored .

Properties

IUPAC Name

2-bromo-1-[4-(trideuteriomethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5H,6H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVGXFREOJHJAX-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=CC=C(C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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